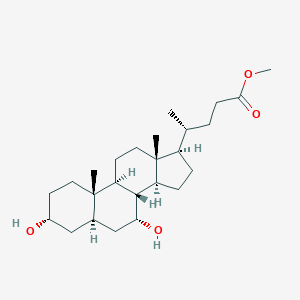

Methyl allochenodeoxycholate

Description

Methyl allochenodeoxycholate is a methyl ester derivative of allochenodeoxycholic acid, a bile acid intermediate involved in hepatic cholesterol metabolism. Structurally, it features a steroidal backbone with hydroxyl groups at positions 3α and 7α, and a methyl ester group at the carboxyl terminus .

The compound is primarily studied in the context of 12α-hydroxylation, a critical step in bile acid biosynthesis. Rat liver microsomes catalyze this reaction, which converts allochenodeoxycholate into allocholate, a precursor of cholic acid . Methylation of the carboxyl group may modulate substrate affinity for enzymatic binding sites, as observed in comparative studies with other sterol derivatives .

Properties

CAS No. |

14772-98-6 |

|---|---|

Molecular Formula |

C25H42O4 |

Molecular Weight |

406.6 g/mol |

IUPAC Name |

methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C25H42O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,5-14H2,1-4H3/t15-,16-,17-,18-,19+,20+,21-,23+,24+,25-/m1/s1 |

InChI Key |

GRQROVWZGGDYSW-WKMGUUQUSA-N |

SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)C |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Synonyms |

Methyl allochenodeoxycholate |

Origin of Product |

United States |

Comparison with Similar Compounds

Reactivity in 12α-Hydroxylation Reactions

Methyl allochenodeoxycholate (substrate D in ) exhibits distinct enzymatic reactivity compared to other oxygenated 5α-cholestane derivatives. A rat liver microsomal study demonstrated the following relative reactivities for 12α-hydroxylation:

- 5α-Cholestane-3α,7α-diol (A): 100 (baseline)

- (25R)-3α,7α-Dihydroxy-5α-cholestan-26-oic acid (B): 87

- (25R)-5α-Cholestane-3α,7α,26-triol (C): 135

- This compound (D): 40

This data highlights that methylation reduces reactivity by ~60% compared to the triol derivative (C). The steric hindrance introduced by the methyl ester or altered binding kinetics in the microsomal CYP system may account for this difference .

Structural Analogues: Methyl Esters of Bile Acids and Diterpenoids

- Sandaracopimaric Acid Methyl Ester (): A diterpenoid methyl ester with a bicyclic structure. Unlike this compound, it lacks a steroidal backbone and hydroxyl groups at positions 3α and 7α, rendering it inactive in bile acid biosynthesis pathways .

- E/Z-Communic Acid Methyl Esters (): These labdane diterpenes share esterification but differ in ring saturation and functional group placement. Their biological roles are unrelated to cholesterol metabolism .

- Methyl Desoxycholate (): A methylated bile acid with hydroxyl groups at 3α and 12α. The absence of a 7α-hydroxyl group distinguishes it from this compound, altering its metabolic fate and detergent properties .

Metabolic Pathways and Enzyme Specificity

This compound is metabolized by CYP3A isoforms in microsomes, similar to other bile acid intermediates. However, its conversion to allocholate is less efficient than that of non-methylated substrates like 7α-hydroxycholest-4-en-3-one, which is a direct precursor of cholic acid . In contrast, allochenodeoxycholic acid (non-methylated) shows higher turnover rates in hepatic microsomes, suggesting that esterification may impede access to the enzyme’s active site .

Key Research Findings

- Lower Reactivity in Hydroxylation: Methylation at the carboxyl group reduces 12α-hydroxylation efficiency, as evidenced by its 40% reactivity relative to cholestane-diol (A) .

- Species-Specific Variations: Iguana liver microsomes () exhibit divergent catalytic behaviors compared to rat systems, underscoring evolutionary differences in bile acid metabolism .

- Clinical Relevance: Impaired 12α-hydroxylation of methylated bile acids may contribute to disorders like cerebrotendinous xanthomatosis, where CYP27A1 mutations disrupt sterol side-chain oxidation .

Q & A

Q. What are the established synthetic pathways for methyl allochenodeoxycholate, and how are intermediates characterized?

this compound is synthesized via esterification of chenodeoxycholic acid derivatives. A common approach involves selective protection of hydroxyl groups, followed by methylation using reagents like methyl iodide or dimethyl sulfate under basic conditions. Intermediates are characterized using FTIR spectroscopy (to confirm ester bond formation) and NMR spectroscopy (to verify regioselectivity and purity). For example, -NMR can identify methyl ester protons at δ 3.6–3.7 ppm, while -NMR confirms carbonyl carbons near δ 170–175 ppm .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) or mass spectrometry (LC-MS/MS) is preferred. Reverse-phase C18 columns and mobile phases (e.g., methanol/water with 0.1% formic acid) optimize separation. Method validation should include linearity (1–100 μg/mL), recovery (>90%), and limits of detection (LOD < 0.1 μg/mL) to ensure reproducibility .

Q. How does this compound interact with bile acid receptors (e.g., FXR, TGR5) compared to its parent compound?

Methylation alters hydrophobicity and receptor binding. For FXR activation, this compound exhibits reduced efficacy (EC50 ~25 μM vs. 10 μM for chenodeoxycholic acid) due to steric hindrance from the methyl group. TGR5 binding assays require transient transfection models (e.g., HEK293 cells) with cAMP measurements to quantify agonism. Dose-response curves should include positive controls (e.g., INT-777) and statistical validation (p < 0.05) .

Advanced Research Questions

Q. How can contradictory data on this compound’s cytotoxicity in hepatocyte models be resolved?

Contradictions often arise from differences in cell lines (e.g., HepG2 vs. primary hepatocytes) or assay conditions (e.g., serum-free media altering solubility). To address this:

- Standardize protocols using ISO-certified cell lines and matched controls.

- Perform dose-time-response studies (e.g., 0–72 hours, 1–100 μM) with viability assays (MTT, ATP luminescence).

- Validate findings via orthogonal methods (e.g., apoptosis markers like caspase-3 activation) .

Q. What strategies optimize the metabolic stability of this compound in in vivo studies?

Stability challenges stem from esterase-mediated hydrolysis. Solutions include:

- Prodrug design : Introduce bulky substituents adjacent to the ester group to sterically hinder enzymatic cleavage.

- Pharmacokinetic profiling : Use radiolabeled -methyl groups in Sprague-Dawley rats to track metabolite formation (e.g., via bile sampling and LC-MS).

- Co-administration with esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) to prolong half-life .

Q. How can computational modeling predict this compound’s membrane permeability?

Molecular dynamics (MD) simulations with lipid bilayer models (e.g., POPC membranes) quantify permeability coefficients. Key parameters:

- LogP values : Experimental determination via shake-flask method (logP ~3.5 indicates moderate hydrophobicity).

- Free-energy profiles : Umbrella sampling simulations to calculate translocation barriers. Compare results with experimental Caco-2 monolayer assays for validation .

Q. What experimental designs address off-target effects of this compound in gene expression profiling?

Off-target effects are minimized by:

- CRISPR-Cas9 knockout models of primary targets (e.g., FXR-null cells) to isolate secondary pathways.

- RNA-seq with triplicate biological replicates and false discovery rate (FDR) correction (q < 0.1).

- Pathway enrichment analysis (e.g., KEGG, GO terms) to distinguish direct vs. indirect effects .

Methodological Guidelines

- Data Reprodubility : Follow the ARRIVE guidelines for in vivo studies, reporting animal strain, age, and sample sizes. For in vitro work, document passage numbers and culture conditions .

- Statistical Rigor : Use ANOVA with post-hoc Tukey tests for multi-group comparisons; report effect sizes and confidence intervals .

- Ethical Compliance : Declare IRB/IACUC approvals and conflicts of interest per journal policies (e.g., Medicinal Chemistry Research guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.